Product packaging for 10'-Apo-beta-carotenal(Cat. No.:CAS No. 640-49-3)

10'-Apo-beta-carotenal

Cat. No.: B162393
CAS No.: 640-49-3
M. Wt: 376.6 g/mol
InChI Key: PJEHRCCPERVGEC-FLHUAPOTSA-N
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Description

10'-Apo-beta-carotenal is a biologically significant apocarotenoid produced through the enzymatic cleavage of β-carotene. It is formed by the action of β-carotene 9',10'-oxygenase (BCO2), an enzyme that catalyzes the asymmetric cleavage of the 9',10' double bond in the β-carotene backbone . This reaction positions this compound as a key metabolic intermediate in the production of retinoids, including retinal, which are essential for vision and cellular regulation . In research settings, this compound is crucial for studying the pathways and enzymes involved in vitamin A biosynthesis . Beyond its role in mammalian metabolism, apocarotenoids like this compound are important subjects of plant biology research. They function as signaling molecules and phytohormones, such as strigolactones, which regulate plant architecture and interactions with symbiotic fungi . The compound features a highly reactive α,β-unsaturated carbonyl moiety, classifying it as a reactive carbonyl species (RCS) . This reactivity is central to its biological functions and is a key focus of studies on detoxification mechanisms, as plants and other organisms employ specific enzymes to metabolize such reactive apocarotenoids . Researchers utilize this compound to explore these diverse metabolic and signaling pathways, as well as to investigate its potential downstream derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O B162393 10'-Apo-beta-carotenal CAS No. 640-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-4,9,13-trimethyl-15-(2,6,6-trimethylcyclohexen-1-yl)pentadeca-2,4,6,8,10,12,14-heptaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O/c1-22(12-7-8-13-23(2)16-11-21-28)14-9-15-24(3)18-19-26-25(4)17-10-20-27(26,5)6/h7-9,11-16,18-19,21H,10,17,20H2,1-6H3/b8-7+,14-9+,16-11+,19-18+,22-12+,23-13+,24-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEHRCCPERVGEC-FLHUAPOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315499
Record name beta-Apo-10′-carotenal
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Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10'-Apo-beta-carotenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059605
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

640-49-3
Record name β-apo-10′-Carotenal
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Record name beta-apo-10'-Carotenal
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Record name beta-Apo-10′-carotenal
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Record name 10′-Apo-β-carotenal
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Record name 10'-Apo-beta-carotenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways and Enzymatic Formation

Oxidative Cleavage of Beta-Carotene Precursors in Vertebrates

In vertebrates, the synthesis of 10'-Apo-beta-carotenal is primarily carried out by the enzyme β-carotene 9',10'-oxygenase 2.

Beta-carotene 9',10'-oxygenase (BCO2), also referred to as CMO2, is a key enzyme in vertebrate carotenoid metabolism. nih.gov It is responsible for the asymmetric cleavage of β-carotene at the 9',10' double bond. researchgate.netnih.govmdpi.com This enzymatic reaction yields two main products: this compound and β-ionone. researchgate.netnih.govmdpi.comwikipedia.orgfrontiersin.orgnih.gov

BCO2 is located in the inner mitochondrial membrane, which distinguishes it from the cytoplasmic BCO1 enzyme responsible for the central cleavage of provitamin A carotenoids. nih.gov This distinct cellular localization suggests a specialized physiological role for BCO2. nih.govnih.gov While BCO1 is the primary pathway for vitamin A production, BCO2's activity provides an alternative route for carotenoid metabolism. nih.govnih.gov The this compound produced by BCO2 can be further metabolized by BCO1 to generate retinoids, including retinaldehyde, retinol (B82714), and retinoic acid. mdpi.comfrontiersin.orgnih.gov

The physiological importance of BCO2 has been demonstrated in various animal models. For instance, the absence of BCO2 in certain sheep breeds is linked to the accumulation of carotenoids in adipose tissue, resulting in yellow fat. frontiersin.org In mice, BCO2 plays a crucial role in preventing β-carotene toxicity during embryonic development, particularly under conditions of severe vitamin A deficiency. nih.gov

The enzyme β-carotene 9',10'-oxygenase (BCO2) exhibits a broad substrate specificity, enabling it to cleave various carotenoids. nih.govnih.gov In addition to its primary substrate, β-carotene, BCO2 can also act on α-carotene, β-cryptoxanthin, lutein (B1675518), and zeaxanthin (B1683548). mdpi.comnih.govresearchgate.net However, it does not show activity towards all-trans-lycopene or β-apocarotenoids. nih.govresearchgate.net

Studies with purified recombinant chicken BCO2 have provided insights into its catalytic efficiency. The catalytic activity of chicken BCO2 with β-carotene as a substrate is significantly lower, at least 10-fold, than that of β-carotene 15,15'-dioxygenase (BCO1). nih.govresearchgate.net This suggests that while BCO2 can process β-carotene, it may not be its most preferred substrate under all conditions.

Research on ferret BCO2 has further illuminated its substrate preferences. Enzyme kinetic analysis revealed that the xanthophylls lutein and zeaxanthin are cleaved more readily than β-cryptoxanthin. nih.govoup.com This indicates a preference for substrates with 3-hydroxy-β-ionone rings. mdpi.com In fact, these hydroxylated substrates are favored over β-carotene, which has non-hydroxylated rings. mdpi.com The enzyme primarily cleaves at the 9',10' bond to produce apo-10'-carotenoids. nih.govresearchgate.net

Interestingly, studies with recombinant ferret CMO2 have also shown that it can catalyze the eccentric cleavage of both all-trans-β-carotene and cis-isomers of lycopene (B16060) at the 9',10'-double bond, though not all-trans-lycopene. The cleavage activity was higher for lycopene cis-isomers compared to β-carotene. researchgate.net

Table 1: Substrate Specificity of BCO2 from Different Vertebrate Sources

SourceSubstrates CleavedSubstrates Not CleavedReference
Chicken (recombinant)β-carotene, α-carotene, β-cryptoxanthin, 9-cis-β-carotene, zeaxanthin, luteinall-trans-lycopene, β-apocarotenoids nih.govresearchgate.net
Ferret (recombinant)Zeaxanthin, lutein, β-cryptoxanthin, all-trans-β-carotene, cis-isomers of lycopeneall-trans-lycopene nih.govoup.comresearchgate.net
Mouseβ-carotene, α-carotene, β-cryptoxanthin, zeaxanthin, lutein- mdpi.com

The enzymatic cleavage of β-carotene by β-carotene 9',10'-oxygenase (BCO2) at the 9',10' double bond results in the formation of two products: this compound and β-ionone. researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov The identification of β-ionone as a co-product is a key characteristic of the BCO2-catalyzed reaction. nih.govnih.govresearchgate.net

This asymmetric cleavage is distinct from the central cleavage performed by BCO1, which yields two molecules of retinal. nih.gov The generation of β-ionone alongside this compound has been consistently observed in studies utilizing BCO2 from various vertebrate sources. nih.govmdpi.comnih.gov

The production of β-ionone is not limited to β-carotene as a substrate. When BCO2 acts on other carotenoids, corresponding ionone (B8125255) derivatives are formed. For example, the cleavage of xanthophylls like lutein and zeaxanthin by ferret BCO2 yields 3-OH-α-ionone and 3-OH-β-ionone, respectively. nih.gov This further underscores the specific nature of the 9',10' bond cleavage by BCO2, which consistently releases a C13 ionone ring structure.

Table 2: Products of BCO2-Catalyzed Cleavage of Various Carotenoids

SubstrateApocarotenal (B190595) ProductIonone Co-ProductReference
β-CaroteneThis compoundβ-Ionone researchgate.netnih.govfrontiersin.org
Lutein3-OH-α-apo-10'-carotenal3-OH-α-ionone nih.gov
Zeaxanthin3-OH-β-apo-10'-carotenal3-OH-β-ionone nih.gov
β-Cryptoxanthinβ-apo-10'-carotenalβ-ionone nih.gov

Substrate Specificity and Catalytic Efficiency of BCO2

Carotenoid Cleavage Dioxygenases (CCDs) in Plant Systems

In plants, the biosynthesis of this compound is a critical step in the production of strigolactones, a class of phytohormones. This process involves a different set of enzymes compared to vertebrates, namely the Carotenoid Cleavage Dioxygenases (CCDs). oup.comoup.com

The key enzyme initiating the formation of this compound in the strigolactone pathway is Carotenoid Cleavage Dioxygenase 7 (CCD7). oup.comoup.comresearchgate.net Unlike the vertebrate enzyme BCO2 which primarily acts on all-trans-β-carotene, CCD7 specifically cleaves the 9-cis isomer of β-carotene. oup.comoup.comresearchgate.netfrontiersin.orgkaust.edu.samdpi.com This substrate, 9-cis-β-carotene, is formed from all-trans-β-carotene by the action of an isomerase called DWARF27 (D27). oup.comoup.comfrontiersin.org

CCD7 catalyzes the stereospecific cleavage of the 9',10' double bond of 9-cis-β-carotene. oup.comoup.comoup.com This reaction produces two C13 and C27 fragments: β-ionone and 9-cis-β-apo-10'-carotenal, respectively. oup.comoup.comresearchgate.netfrontiersin.orgmdpi.com The 9-cis configuration of the resulting apocarotenal is crucial for the subsequent steps in strigolactone biosynthesis. kaust.edu.sa Studies on CCD7 from various plant species, including Arabidopsis, pea, and rice, have confirmed its role in this specific cleavage reaction. researchgate.net While CCD7 shows the highest affinity for 9-cis-β-carotene, it can also cleave other 9-cis-carotenoids to produce hydroxylated 9-cis-apo-10'-carotenals. kaust.edu.sa

Following the formation of 9-cis-β-apo-10'-carotenal by CCD7, the enzyme Carotenoid Cleavage Dioxygenase 8 (CCD8) acts on this intermediate. oup.comoup.comresearchgate.netfrontiersin.org CCD8 is a multifunctional enzyme that catalyzes a series of reactions, including isomerization, intramolecular rearrangement, and oxygenation. oup.comfrontiersin.org

The primary role of CCD8 is to convert 9-cis-β-apo-10'-carotenal into carlactone (B12838652), which is the central precursor for all strigolactones. oup.comoup.comresearchgate.netfrontiersin.orgnih.gov This conversion is a complex process where CCD8 cleaves the C27 apocarotenal, leading to the formation of the C19 carlactone and a C8 side product. oup.com The sequential action of CCD7 and CCD8 is essential for the strigolactone biosynthetic pathway. wiley.comwiley.com Loss-of-function mutations in either the CCD7 or CCD8 gene lead to strigolactone deficiency and result in characteristic developmental phenotypes in plants, such as increased shoot branching or tillering. wiley.comapsnet.org

Isomerization Preceding Cleavage (e.g., by D27)

In plants, the formation of specific apocarotenoids is often preceded by an essential isomerization step. The DWARF27 (D27) enzyme, an iron-containing carotenoid isomerase, plays a pivotal role in this process. bohrium.comnih.gov D27 catalyzes the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene. nih.govnih.govresearchgate.net This conversion is the first committed step in the biosynthesis of strigolactones, a class of plant hormones. bohrium.combiorxiv.org

Following isomerization by D27, the resulting 9-cis-β-carotene is cleaved by the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) at the C9',C10' position. This cleavage yields two products: β-ionone and 9-cis-β-apo-10'-carotenal. researchgate.netfrontiersin.org The latter is a direct precursor in the strigolactone pathway, being subsequently converted by CCD8 into carlactone. researchgate.netfrontiersin.org Therefore, the action of the D27 isomerase is a critical prerequisite for the enzymatic production of the 9-cis isomer of this compound, highlighting how isomerization dictates the final apocarotenoid structure. researchgate.net

Non-Enzymatic and Chemical Oxidation Pathways

Beyond controlled enzymatic synthesis, this compound can be formed through non-enzymatic chemical reactions, particularly through the oxidation of β-carotene. smolecule.comnih.gov These pathways are less specific and can generate a variety of apocarotenals.

Formation Through General Chemical Oxidation

The polyene backbone of β-carotene is susceptible to attack by various chemical oxidizing agents. This can lead to the non-enzymatic cleavage of its carbon-carbon double bonds, resulting in a mixture of apocarotenoids. nih.govresearchgate.net Studies have shown that treating β-carotene with potassium permanganate (B83412) (KMnO₄) generates a series of β-apocarotenals, including β-apo-10'-carotenal, β-apo-12'-carotenal, and β-apo-8'-carotenal, through the cleavage of different double bonds. researchgate.netnih.gov

Another model for non-enzymatic degradation involves hypochlorous acid, a reactive oxidant produced by neutrophils in the body. nih.gov Oxidation of β-carotene by hypochlorous acid results in the formation of various short-chain products like β-ionone and β-cyclocitral, as well as longer-chain apo-carotenals. nih.govnih.gov These chemical oxidation processes underscore a significant non-biological route to the formation of this compound and related compounds. researchgate.net

Free Radical-Mediated Cleavage of Carotenoids in Biological Contexts

In biological systems, β-carotene functions as an antioxidant, in part by quenching highly reactive free radicals. nih.govmdpi.com This process, however, can also lead to its own degradation and the formation of apocarotenals. β-Carotene is particularly effective at trapping peroxyl radicals, which are key propagators in lipid peroxidation. mdpi.comresearchgate.net The mechanism involves the addition of a peroxyl radical to the conjugated polyene system of the carotenoid. mdpi.com

This reaction forms a resonance-stabilized carbon-centered carotenyl radical. mdpi.comresearchgate.net While this action terminates a potentially damaging lipid chain reaction, the carotenyl radical itself is an intermediate that can subsequently react with oxygen and break down. cirad.fr This oxidative breakdown, or cleavage, can occur at various points along the polyene chain, yielding a range of products, including different apocarotenals. nih.gov This free radical-mediated cleavage represents a plausible pathway for the in vivo generation of this compound under conditions of oxidative stress. nih.govmdpi.com

Metabolic Transformations and Fate in Model Biological Systems

Cellular Uptake and Intracellular Conversion in In Vitro Models

Research utilizing differentiated human intestinal Caco-2 cell monolayers has shed light on the initial steps of 10'-Apo-beta-carotenal metabolism. These cells, which are a well-established model for the intestinal barrier, demonstrate a rapid and extensive processing of the compound. researchgate.netnih.gov

When introduced to Caco-2 cells, this compound is quickly taken up. researchgate.netnih.gov Studies show a rapid accumulation within the cells, which is observable for up to one hour of incubation. nih.gov Following this initial phase of uptake, the intracellular concentration of the parent this compound begins to decrease, indicating its conversion into other metabolites. nih.gov This rapid uptake suggests that dietary β-apocarotenals are readily absorbed by intestinal cells, where they undergo significant metabolism rather than being absorbed intact. researchgate.netnih.gov The uptake process for carotenoids in Caco-2 cells has been described as a time-dependent, saturable, and concentration-dependent process, suggesting a facilitated transport mechanism. nih.gov

Table 1: Cellular Uptake and Disappearance of this compound in Caco-2 Cells Data based on incubation with 1 µM of this compound.

Concurrent with cellular uptake, there is a corresponding disappearance of this compound from the culture medium. nih.gov When Caco-2 cells were incubated with 1 µM of the compound, a time-dependent decrease in its concentration in the medium was observed. researchgate.netnih.gov The total recovery of this compound from both the cells and the medium was found to be approximately 75.5% after 15 minutes, decreasing to 57.6% after one hour. nih.gov This reduction in the total amount of the original compound indicates its extensive metabolic conversion. nih.gov

Kinetics of Uptake in Intestinal Cell Lines (e.g., Caco-2 cells)

Identification of Subsequent Metabolic Products

Following uptake, this compound is subjected to several metabolic transformations within the intestinal cells. These processes are analogous to the metabolism of retinal, involving oxidation, reduction, and epoxidation pathways. researchgate.netnih.gov

While β-apocarotenals can generally be oxidized to their corresponding β-apocarotenoic acids, this pathway does not appear to be the primary fate for this compound in Caco-2 cell models. nih.govnih.gov In studies with these cells, the major metabolites identified were not 10'-apo-beta-carotenoic acid. researchgate.netnih.gov This contrasts with the metabolism of β-apo-8'-carotenal, which is largely converted to β-apo-8'-carotenoic acid under similar conditions. researchgate.netnih.govnih.gov However, research in rat and chicken liver homogenates has shown that β-apocarotenals, including this compound, can be oxidized to their corresponding acids, a process enhanced by the presence of NAD+ or NADP+. nih.gov

The most significant metabolic pathway for this compound in Caco-2 cells is its conversion to hydroxylated and epoxidated derivatives. researchgate.netnih.gov The primary metabolite identified in these in vitro experiments is 5,6-epoxy-beta-apo-10'-carotenol. researchgate.netnih.govnih.gov This conversion indicates that 5,6-epoxidation, a known metabolic fate for retinoids, also occurs for β-apocarotenoids. nih.gov

In addition to epoxidation, this compound undergoes reduction. researchgate.netnih.gov A minor metabolite observed in Caco-2 cell incubations has been identified as a dihydro-β-apo-10'-carotenol. researchgate.netnih.gov This indicates that, similar to retinal being reduced to retinol (B82714), apocarotenals can be reduced to their corresponding alcohol forms, the β-apo-carotenols. nih.gov

Table 2: Identified Metabolic Products of this compound in Caco-2 Cells

Esterification of Beta-Apo-Carotenols

Following the reduction of β-apocarotenals, the resulting β-apo-carotenols can undergo esterification, a process analogous to the esterification of retinol to form retinyl esters. This metabolic step is critical for the storage and transport of these compounds.

In mammalian systems, the enzyme Lecithin:retinol acyltransferase (LRAT) has been identified as a key catalyst in the esterification of apo-10'-carotenol. semanticscholar.org Studies utilizing specific knockout mice and in vitro experiments have demonstrated that LRAT facilitates this reaction. semanticscholar.org For instance, when β-carotene is the sole source of vitamin A in the diet of mice, apo-10'-carotenol is found predominantly in its esterified form in the liver. mdpi.com This suggests an efficient mechanism for the storage of this β-apocarotenoid. The resulting β-apocarotenyl esters, such as β-apo-8'-carotenyl palmitate, have been identified in the serum of animals and humans after administration of the corresponding β-apocarotenal. mdpi.com

The esterification process is not limited to a single type of fatty acid. While palmitate is a commonly found acyl group, it is likely that other fatty acids can also be utilized, depending on their availability in the tissue. The esterified β-apo-carotenols can then be stored in tissues, particularly the liver, or transported in the bloodstream within lipoproteins. cambridge.org

EnzymeSubstrateProductBiological SystemReference
Lecithin:retinol acyltransferase (LRAT)Apo-10'-carotenolEsterified apo-10'-carotenolMice semanticscholar.org
Not specifiedβ-Apo-8'-carotenolβ-Apo-8'-carotenyl palmitateHumans, Rats, Chickens mdpi.com

Detection and Accumulation in Non-Human Animal Tissues and Serum

The presence and levels of this compound and its metabolites have been investigated in various non-human animal models, providing insights into its in vivo fate.

Using sensitive techniques like HPLC-mass spectrometry, researchers have been able to detect and quantify β-apocarotenoids in biological samples. nih.gov Studies in mice have shown that β-apo-10'-carotenal and β-apo-12'-carotenal can be detected in both serum and liver tissue. nih.govnih.gov This indicates that these compounds are either absorbed from the diet or, more likely, formed in vivo from the eccentric cleavage of β-carotene. nih.gov

In one study, wild-type and BCO1 knockout mice were fed a diet containing β-carotene. While several β-apocarotenals were present in the feed, only β-apo-10'- and β-apo-12'-carotenal were detected in the serum and livers of these mice. nih.gov Interestingly, the levels of β-apo-12'-carotenal were significantly higher in the livers of the BCO1 knockout mice, suggesting that BCO1 plays a role in the further metabolism of this apocarotenal (B190595). nih.gov

The accumulation of this compound and its derivatives in tissues like the liver suggests that this organ is a central site for their metabolism. nih.gov The detection of these compounds in serum points to their systemic distribution. The concentrations observed are generally low, often in the nanomolar range, which presents a technical challenge for their accurate measurement. mdpi.com

CompoundTissue/FluidAnimal ModelKey FindingReference
β-Apo-10'-carotenalSerum, LiverMouseDetected in wild-type and BCO1 knockout mice on a β-carotene diet. nih.govnih.gov
β-Apo-12'-carotenalSerum, LiverMouseDetected in wild-type and BCO1 knockout mice; levels higher in the liver of knockouts. nih.govnih.gov
β-Apo-8'-carotenalBlood, TissuesRat, ChickenDetected after oral administration. mdpi.com
β-Apo-8'-carotenoic acidBlood, TissuesRat, ChickenFound in larger amounts than the parent carotenal after administration. mdpi.com
β-Apo-8'-carotenolBlood, TissuesRat, ChickenDetected in small amounts after administration of the carotenal. mdpi.com

Molecular and Cellular Mechanisms of Biological Action

Modulation of Gene Expression and Transcriptional Regulation

The ability of 10'-Apo-beta-carotenal and its metabolites to influence gene expression is a key aspect of its biological function. This regulation can occur through interactions with nuclear receptors or by altering the transcriptional activity of specific genes, leading to changes in cellular protein profiles and functions.

Interaction with Nuclear Receptors (e.g., Retinoic Acid Receptors and Retinoid X Receptors)

The interaction of apocarotenoids with nuclear receptors, particularly Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is a significant mechanism for regulating gene transcription. However, studies investigating the direct effects of this compound on these receptors have yielded specific results.

Transactivation assays using monkey kidney fibroblast cells (CV-1) transfected with RARα and RARβ showed that this compound did not significantly activate these receptors. nih.gov Similarly, in studies with RXRα, none of the tested β-apocarotenoids, including this compound, demonstrated significant activation. nih.gov This is in contrast to other apocarotenoids, such as β-apo-13-carotenone and β-apo-14'-carotenoic acid, which have been shown to bind to RARs with high affinity and act as antagonists to retinoic acid-induced gene activation. mdpi.comnih.gov While β-apo-13-carotenone was also identified as a potent antagonist of RXRα, this compound only showed modest, if any, inhibition. mdpi.comnih.gov

These findings suggest that the biological effects of this compound are likely not mediated by direct activation of RARα, RARβ, or RXRα. nih.govnih.gov Instead, its influence on gene expression may occur through other nuclear receptors, alternative signaling pathways, or via its conversion to other bioactive metabolites, such as β-apo-10'-carotenoic acid and β-apo-10'-carotenol. mdpi.commdpi.com

Transcriptional Regulation of Specific Genes (e.g., Microsomal Triglyceride Transfer Protein)

A significant and specific example of the transcriptional regulatory activity of this compound is its effect on the gene for Microsomal Triglyceride Transfer Protein (MTP). MTP is a crucial protein for the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine. researchgate.net

Research has provided in vivo evidence that this compound mediates the transcriptional regulation of the MTP gene (Mttp). researchgate.netnih.gov This action is not direct but is facilitated by the nuclear receptors Hepatic Nuclear Factor 4α (HNF4α) and Chicken Ovalbumin Upstream Promoter Transcription Factor I/II (COUP-TFI/II). researchgate.netnih.gov In placental models, the availability of β-carotene increases the expression of the BCO2 enzyme, leading to higher production of this compound. nih.gov This, in turn, upregulates MTP expression, creating a feed-forward mechanism to enhance the transport of β-carotene to the embryo. researchgate.netnih.gov This identifies MTP and its associated transcription factors as clear targets for the action of this compound. researchgate.net

Target GeneMediating Transcription FactorsCellular/Tissue ContextObserved EffectReference
Microsomal Triglyceride Transfer Protein (MTP)Hepatic Nuclear Factor 4α (HNF4α), COUP-TFI/IIPlacentaUpregulation of MTP transcription researchgate.netnih.gov

Impact on Gene Expression Profiles in Cellular Models

Beyond single-gene regulation, the metabolic pathway involving this compound has been shown to impact broader gene expression profiles. The enzyme BCO2, which produces this compound, plays a critical role in preventing the toxic accumulation of carotenoids and the resulting oxidative stress. nih.govebi.ac.uk

In studies on BCO2-deficient mice, the inability to cleave β-carotene leads to its accumulation in tissues like the liver. ebi.ac.ukrhea-db.org This accumulation results in mitochondrial dysfunction and a significant (9-fold) induction in the expression of manganese superoxide (B77818) dismutase, a key antioxidant enzyme, indicating a cellular response to oxidative stress. ebi.ac.ukrhea-db.org While this demonstrates an indirect effect, it highlights the importance of this compound production in maintaining normal cellular gene expression and preventing stress responses.

In human Caco-2 intestinal cells, this compound is rapidly taken up and metabolized into other compounds, including 5,6-epoxy-β-apo-10'-carotenol and dihydro-β-apo-10'-carotenol. researchgate.netresearchgate.net This rapid conversion suggests that the impact on gene expression in peripheral tissues may be due to these metabolites as much as the parent compound itself. The changes in the levels of numerous proteins in response to carotenoid metabolites suggest that the initial effect involves the modulation of transcription. mdpi.com

Influence on Cellular Signaling Pathways

This compound and its metabolic context influence key cellular signaling pathways, particularly those related to oxidative stress and cell proliferation. These pathways involve a cascade of protein phosphorylations that ultimately alter cellular function and gene expression.

Involvement in Oxidative Stress-Related Signaling (e.g., MAPK, AKT) in Cellular Models

The metabolism of carotenoids is intimately linked to cellular redox balance and signaling pathways that respond to oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways. mdpi.com The production of this compound by the mitochondrial enzyme BCO2 is considered a protective mechanism to prevent oxidative stress caused by carotenoid accumulation. nih.govebi.ac.uk

In BCO2-deficient mice, the accumulation of carotenoids in hepatic mitochondria was associated with an 8- to 9-fold induction of phosphorylated MAPK and phosphorylated AKT. ebi.ac.ukrhea-db.org These are key markers indicating the activation of signaling pathways related to oxidative stress and disease. ebi.ac.uk Furthermore, treating human HepG2 cells (which lack BCO2 expression) with β-carotene led to the production of reactive oxygen species (ROS) and depolarization of mitochondrial membranes, outcomes that trigger these stress pathways. nih.govebi.ac.uk This demonstrates that the BCO2-mediated conversion of β-carotene to this compound is critical for preventing the activation of pro-survival and pro-apoptotic pathways like MAPK and AKT under conditions of high carotenoid load. ebi.ac.uk

Signaling PathwayModel SystemObservationImplication for this compoundReference
MAPK (Phospho-MAPK)BCO2-deficient mice8- to 9-fold inductionIts production prevents pathway activation from carotenoid overload. ebi.ac.ukrhea-db.org
AKT (Phospho-AKT)BCO2-deficient mice8- to 9-fold inductionIts production is protective against oxidative stress signaling. ebi.ac.ukrhea-db.org

Effects on Growth Factor Signaling and Cell Cycle Regulators in Cultured Cells

Carotenoids and their metabolites are known to modulate signaling pathways associated with cell proliferation, growth factors, and cell cycle progression. mdpi.comresearchgate.net While direct studies on this compound are limited, research on related apocarotenoids provides insight into its potential functions. For instance, apo-12'-lycopenal, another eccentric cleavage product, was found to reduce cancer cell proliferation by inhibiting cell cycle progression. nih.gov

The broader family of carotenoid metabolites can influence growth factor signaling. mdpi.com For example, treatments with various carotenoids have been shown to decrease the phosphorylation status of AKT and MAPKs (such as ERK1/2), which are central nodes in growth factor signaling cascades. mdpi.com This modulation can lead to a reduction in cell division. Furthermore, carotenoids have been observed to regulate key cell cycle proteins like cyclin D1. mdpi.com Given that this compound can be converted to other bioactive molecules, including retinoids, it may indirectly influence these pathways, as retinoic acid is a well-known regulator of cell differentiation, proliferation, and apoptosis. mdpi.commdpi.com

The biological activities of this compound are rooted in its specific molecular interactions within cellular systems. As a metabolite of β-carotene, its functions are multifaceted, encompassing direct antioxidant actions and modulation of gene expression pathways that control cellular defense mechanisms.

Role in Plant Biochemistry and Physiology

Precursor in Strigolactone Biosynthesis Pathway

The formation of strigolactones is a multi-step enzymatic process where 9-cis-beta-apo-10'-carotenal stands as a crucial intermediate. nih.govkaust.edu.sa Genetic and biochemical studies have elucidated the core pathway, confirming that these hormones are derived from carotenoids. exlibrisgroup.com In vitro studies using heterologously produced enzymes first unraveled the conversion steps leading to the SL precursor, carlactone (B12838652), from all-trans-β-carotene via the 9-cis-β-apo-10'-carotenal intermediate. kaust.edu.sa Subsequent in planta experiments, which involved feeding rice seedlings with ¹³C-labeled 9-cis-beta-apo-10'-carotenal, provided direct evidence for its role as the precursor to several strigolactones. nih.gov

The biosynthesis of 9-cis-beta-apo-10'-carotenal from β-carotene involves two key enzymatic reactions. This process ensures the correct stereospecificity required for the subsequent steps in the strigolactone pathway. oup.com

Isomerization: The pathway begins with the enzyme DWARF27 (D27), a β-carotene isomerase. D27 catalyzes the reversible conversion of all-trans-β-carotene into 9-cis-β-carotene. numberanalytics.comfrontiersin.orgebi.ac.uk

Cleavage: The newly formed 9-cis-β-carotene is then targeted by the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7). numberanalytics.comwikipedia.org This enzyme performs a stereospecific cleavage at the C9ʹ-C10ʹ double bond of 9-cis-β-carotene. oup.comoup.com This reaction yields two products: the C27 apocarotenoid, 9-cis-β-apo-10'-carotenal, and a C13 byproduct, β-ionone. oup.comfrontiersin.org

Table 1: Enzymatic Formation of 9-cis-Beta-Apo-10'-Carotenal

StepSubstrateEnzymeProduct(s)Description
1all-trans-β-CaroteneDWARF27 (D27)9-cis-β-CaroteneReversible isomerization to create the correct cis-configured substrate for the next step. numberanalytics.comfrontiersin.org
29-cis-β-CaroteneCAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7)9-cis-β-Apo-10'-Carotenal, β-IononeStereospecific oxidative cleavage at the C9'-C10' double bond. oup.comfrontiersin.org

Once formed, 9-cis-β-apo-10'-carotenal is the direct substrate for the next key enzyme in the pathway, CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8). oup.comfrontiersin.org

CCD8 is an unusual enzyme that catalyzes a complex series of reactions, including repeated oxygenation and molecular rearrangement. oup.comoup.com It converts the C27 aldehyde, 9-cis-β-apo-10'-carotenal, into carlactone (a C19 compound) and a smaller C8 byproduct. oup.comfrontiersin.org Carlactone is the central metabolite and precursor from which all canonical and non-canonical strigolactones are derived. oup.comkaust.edu.sa Following its synthesis in the plastids, carlactone is exported to the cytosol where it is further modified by cytochrome P450 monooxygenases of the CYP711 family (such as MAX1 in Arabidopsis) to generate the diverse array of bioactive strigolactones. oup.comfrontiersin.orgpnas.org

Recent research has expanded the understanding of the strigolactone biosynthesis pathway, revealing that it can also proceed through hydroxylated intermediates. frontiersin.org Studies have shown that plants can synthesize 3-OH-carlactone from all-trans-β-zeaxanthin, which proceeds via the intermediate 9-cis-3-OH-β-apo-10'-carotenal. nih.govresearchgate.net

To confirm this alternative route, feeding experiments were conducted using ¹³C-labeled 9-cis-3-OH-β-apo-10'-carotenal on rice seedlings. nih.govresearchgate.net The results, analyzed through liquid chromatography-mass spectrometry (LC-MS), demonstrated that this hydroxylated apocarotenoid is indeed converted into bioactive strigolactones in planta. nih.gov The biological activity of these resulting strigolactones was further validated using a strigolactone-deficient rice mutant (ccd7/d17). Application of the products derived from 9-cis-3-OH-β-apo-10'-carotenal led to a partial rescue of the mutant's phenotype, including tiller number and plant height, and increased the germination of parasitic Striga seeds. nih.govresearchgate.net These findings establish 9-cis-3-OH-β-apo-10'-carotenal as a significant alternative intermediate in the biosynthesis of strigolactones. nih.govresearchgate.net

Conversion to Carlactone and Other Strigolactone Intermediates

Function as a Signaling Molecule in Plant Development

While 10'-Apo-beta-carotenal itself is not the final active molecule, its role as an obligate precursor to strigolactones makes it fundamental to the signaling processes governed by these hormones. kaust.edu.safrontiersin.org

Beyond the plant itself, strigolactones derived from this compound are crucial chemical signals released into the soil. exlibrisgroup.comfrontiersin.org In this context, they mediate communication in the rhizosphere by:

Inducing hyphal branching in symbiotic arbuscular mycorrhizal (AM) fungi , which facilitates the colonization of the plant's roots and improves nutrient uptake. frontiersin.orgd-nb.info

Acting as germination stimulants for the seeds of root parasitic weeds , such as those from the Striga genus, a process that can be detrimental to host crops. frontiersin.orgpnas.org

The enzymatic cleavage of carotenoids gives rise to a wide array of apocarotenoids that function as growth regulators and signaling molecules, beyond the strigolactone pathway. frontiersin.orgfrontiersin.org The study of these compounds has revealed a complex network of metabolic signals that fine-tune plant growth, development, and environmental responses.

Table 2: Selected Carotenoid-Derived Signaling Molecules

MoleculePrecursor(s)Function
Zaxinone Apo-10′-zeaxanthinal (3-OH-β-apo-10′-carotenal) frontiersin.orgRegulates rice growth, promotes crown root development, and modulates strigolactone levels. frontiersin.orgd-nb.info
β-Cyclocitral β-Carotene frontiersin.orgActs as a retrograde signal in response to high-light stress, regulating gene expression related to oxidative stress. frontiersin.orgfrontiersin.organr.fr
Anchorene C40 Carotenoids frontiersin.orgA C10-dialdehyde that specifically promotes the development of anchor roots at the root-hypocotyl junction. frontiersin.orgmdpi.com
β-Ionone 9-cis-β-Carotene oup.comA C13 byproduct of CCD7 activity, it is implicated in biotic stress responses. frontiersin.orgmdpi.com
Abscisic Acid (ABA) 9-cis-violaxanthin, 9'-cis-neoxanthin frontiersin.orgA major phytohormone regulating seed dormancy, stomatal closure, and abiotic stress responses. frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies in Research

Chromatographic Separation Techniques for Characterization

Chromatographic techniques are fundamental in isolating 10'-Apo-beta-carotenal from complex mixtures, a critical step for its analysis. The choice of technique and its specific parameters are vital for achieving high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for carotenoid analysis due to its precision and ability to effectively separate individual compounds. mdpi.com When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it becomes a powerful tool for both quantification and tentative identification of this compound. measurlabs.comscioninstruments.com The DAD acquires absorbance spectra across a range of wavelengths, allowing for the determination of the compound's characteristic absorption maxima, which for β-apocarotenals like this compound, typically falls within the UV-Vis spectrum. scioninstruments.comnih.gov

Researchers utilize HPLC-DAD to monitor the uptake and metabolism of this compound in cell cultures, such as Caco-2 cells. nih.gov By analyzing cell extracts, it's possible to track the disappearance of the parent compound and the appearance of metabolites over time. nih.govresearchgate.net The elution of this compound is monitored at specific wavelengths, for instance at 380 nm and 438 nm, to ensure accurate quantification against a standard curve prepared with the pure compound. nih.gov The spectral data provided by the DAD is crucial for distinguishing between different apocarotenoids and their isomers. nih.govresearchgate.net

Table 1: HPLC-DAD Parameters for this compound Analysis

Parameter Value Reference
Column YMC C30 (4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A 98:2 v/v methanol (B129727)/1 M ammonium (B1175870) acetate (B1210297) (pH 4.6) nih.gov
Mobile Phase B Methyl tert-butyl ether (MTBE) nih.gov
Flow Rate 0.8 ml/min nih.gov
Column Temperature 35°C nih.gov

| Detection Wavelengths | 380 nm and 438 nm | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including increased speed, resolution, and sensitivity, making it increasingly popular for the analysis of complex biological samples. mdpi.comnih.gov The use of smaller particle size columns (typically under 2 µm) in UHPLC systems results in more efficient separations. mdpi.comnih.gov

In the context of this compound research, UHPLC is often coupled with mass spectrometry (MS) for comprehensive profiling of apocarotenoids in plant tissues and other biological matrices. nih.govacs.orgnih.gov For instance, an Agilent 1290 Infinity I UHPLC system has been used to separate cellular metabolites of this compound. nih.gov

Reversed-Phase Liquid Chromatography (RP-LC) with C18 and C30 Columns

Reversed-phase liquid chromatography (RP-LC) is the most common mode of separation in HPLC and UHPLC for carotenoids. phenomenex.com The choice of the stationary phase, particularly the column, is critical for achieving the desired separation.

C18 Columns: These are the most widely used reversed-phase columns, offering a good balance of hydrophobic retention for a broad range of analytes. phenomenex.comvitas.no In the analysis of this compound and its metabolites, C18 columns, such as the ACE super C18 (2.1 x 150 mm, 2 µm), have been employed in UHPLC systems. nih.gov These columns effectively separate compounds based on their hydrophobicity. vitas.no

C30 Columns: C30 columns are particularly well-suited for the separation of carotenoids and their isomers. vitas.nonih.gov The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, allowing for better resolution of structurally similar compounds, including geometric isomers. nih.govresearchgate.net For the analysis of complex mixtures containing various apocarotenoids, a C30 column, such as the YMC Carotenoid C30, is often the preferred choice. nih.govmdpi.com These columns have demonstrated superior performance in separating carotenoid isomers compared to C18 columns. nih.gov

Table 2: Comparison of C18 and C30 Columns for Apocarotenoid Analysis

Feature C18 Columns C30 Columns References
Primary Separation Mechanism Hydrophobicity Shape selectivity and hydrophobicity vitas.noresearchgate.net
Suitability for Isomer Separation Moderate Excellent nih.govresearchgate.net
Typical Analytes Broad range of moderately nonpolar compounds Carotenoids, fat-soluble vitamins, and their isomers nih.govnih.govmdpi.com

| Example Application | Separation of this compound metabolites | Separation of a wide range of carotenoids and their geometric isomers | nih.govmdpi.com |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound, especially when dealing with low concentrations in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the separation capabilities of LC with the mass-analyzing power of MS. vitas.nokaust.edu.sa This technique is crucial for confirming the identity of this compound and its metabolites. High-resolution mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, can provide accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. nih.gov

In studies investigating the metabolism of this compound, UHPLC-QTOF-MS has been used to analyze cellular metabolites. nih.gov The accurate mass data obtained helps in the identification of metabolic products, such as hydroxylated or epoxidized forms of the parent compound. nih.govresearchgate.net For instance, the presence of apo-10'-beta-carotenol in mamey was reported for the first time in food through HPLC-PDA-MS/MS analysis. researchgate.net

Sample Preparation and Derivatization Techniques for Research

Proper sample preparation is a critical prerequisite for reliable and accurate analysis of this compound. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

The extraction of apocarotenoids from biological matrices typically involves the use of organic solvents. service.gov.uk For instance, in the analysis of cell cultures, a common procedure involves extracting the cells and medium with a mixture of solvents like hexanes and acetone. researchgate.net To minimize degradation, antioxidants such as butylated hydroxytoluene (BHT) may be added during the extraction process. acs.org The organic extract is then often evaporated to dryness and reconstituted in a solvent compatible with the subsequent chromatographic analysis. researchgate.net

Optimization of Saponification Conditions

Saponification is a critical sample preparation step in carotenoid analysis, particularly for matrices rich in lipids and chlorophyll. nih.govscispace.com This process utilizes a strong alkali to hydrolyze esterified carotenoids and interfering triglycerides, which could otherwise complicate chromatographic separation. uq.edu.aunih.gov However, the harsh conditions of saponification, involving heat and strong base, can also lead to the degradation of sensitive analytes like this compound. scispace.comnih.gov Therefore, optimizing saponification parameters such as temperature, time, and alkali concentration is essential to balance efficient hydrolysis with minimal analyte loss.

Research focused on carotenoid analysis from various food matrices provides valuable insights into effective saponification protocols. A study on chili and capsicum fruits systematically optimized both the temperature and duration of the reaction using a 15% potassium hydroxide (B78521) (KOH) solution in methanol. mdpi.com The findings indicated that while the reaction was rapid, a temperature of 35°C and a reaction time of 10 minutes yielded the highest recovery of carotenoids. mdpi.com Interestingly, temperatures ranging from 25°C to 65°C and times from 4 to 70 minutes did not result in statistically significant differences in carotenoid concentration, suggesting a relatively robust window for the procedure. mdpi.com

In another study aimed at developing an analytical method for β-carotene and the structurally similar β-apo-8'-carotenal in processed foods, saponification conditions were a key focus. nih.gov The researchers observed that higher temperatures led to significant degradation. Specifically, lowering the saponification temperature from 75°C to 56°C increased the recovery of β-apo-8'-carotenal from 75.1% to 93.7%. nih.gov Based on these results, optimal conditions were determined to be 56°C for 20 minutes. nih.gov

For carotenoid analysis in biofortified rice, a protocol involving saponification at 85°C for 10 minutes with 80% (w/v) KOH was employed, using β-apo-8'-carotenal as an internal standard to quantify recoveries. ajol.info This highlights that optimal conditions can be matrix-dependent, with the high-temperature, short-duration approach being suitable for releasing carotenoids from the grain matrix. nih.govajol.info

MatrixAlkali ConcentrationOptimal TemperatureOptimal TimeKey FindingsReference
Chili/Capsicum Fruit15% KOH in Methanol35°C10 minTemperatures from 25-65°C and times from 4-70 min were not significantly different, indicating a robust process window. mdpi.com
Processed FoodsNot specified56°C20 minRecovery of β-apo-8'-carotenal increased from 75.1% to 93.7% when the temperature was reduced from 75°C to 56°C. nih.gov
Biofortified Rice80% (w/v) KOH85°C10 minEffective for releasing carotenoids from the complex rice matrix. ajol.info

Strategies for Enhancing Stability, Detection, and Ionization Efficiency

Given their conjugated polyene structure, apocarotenoids like this compound are vulnerable to oxidative degradation and isomerization, especially when exposed to heat, light, and acid. nih.govacs.org Ensuring their stability throughout the analytical process—from extraction to detection—is paramount for accurate quantification. researchgate.net Furthermore, enhancing detection and ionization efficiency is crucial, particularly when using highly sensitive mass spectrometry techniques.

Stability Enhancement: A common strategy to prevent oxidative degradation during sample preparation is the addition of antioxidants to the extraction solvents. Butylated hydroxytoluene (BHT) is widely used for this purpose. mdpi.comresearchgate.net For instance, a method for analyzing a wide range of apocarotenoids in plant tissues specifies the use of methanol containing 0.1% BHT for extraction. researchgate.net Protecting samples from light and keeping them at low temperatures are also standard and effective practices. mdpi.com

Detection and Ionization Efficiency in LC-MS: For LC-MS analysis, the composition of the mobile phase and the type of ionization source are critical variables. Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for carotenoids and apocarotenoids because it is more effective at ionizing these relatively non-polar compounds. csic.es

To improve ionization efficiency and stabilize the resulting ions, various additives can be incorporated into the mobile phase. Protonation strategies, such as acidifying the mobile phase with 0.1% to 1% formic acid, have been shown to stabilize apocarotenoids and improve their ionization during LC-MS analysis. mdpi.comkaust.edu.sa Buffers like ammonium acetate and ammonium formate (B1220265) are also commonly used to enhance ionization stability, especially in high-resolution mass spectrometry. mdpi.com

The optimization of MS parameters is another key aspect. For the analysis of apocarotenoids in positive ionization mode, specific parameters have been defined to maximize sensitivity. kaust.edu.sa These include adjustments to the spray voltage, sheath and auxiliary gas flow rates, and capillary and heater temperatures. researchgate.netkaust.edu.sa A validated UHPLC-MS method for apocarotenoid profiling in plants established a robust set of parameters for a Q-Orbitrap mass spectrometer, enabling the detection of compounds over a wide concentration range, from picograms to nanograms per milligram of tissue. researchgate.net

StrategyMethod/TechniquePurposeExample/FindingReference
StabilityAntioxidant AdditionPrevent oxidative degradationUse of methanol with 0.1% butylated hydroxytoluene (BHT) during extraction. researchgate.net
Physical ProtectionMinimize degradationProcessing samples under dim light and maintaining low temperatures. mdpi.com
Ionization EfficiencyIonization Source SelectionImprove ionization of non-polar compoundsAtmospheric pressure chemical ionization (APCI) is generally more suitable for apocarotenoids than ESI. csic.es
Mobile Phase AdditivesStabilize ions and promote protonationUse of formic acid, ammonium acetate, or ammonium formate in the mobile phase. mdpi.com
MS Parameter OptimizationEnhance detection sensitivityOptimized settings for spray voltage (4000 V), capillary temperature (350°C), and gas flow rates for positive ion mode. researchgate.netkaust.edu.sa

Academic Synthetic Strategies for 10 Apo Beta Carotenal and Derivatives

Enzymatic Production Systems for Research Purposes

Enzymatic methods offer a highly specific and often more environmentally benign route to 10'-Apo-beta-carotenal compared to traditional chemical synthesis. researchgate.net These strategies primarily involve the use of carotenoid oxygenases, a class of enzymes that catalyze the cleavage of carotenoids. mdpi.com

Recombinant Enzyme Expression and Optimization in Heterologous Hosts (e.g., E. coli)

The expression of carotenoid cleavage oxygenases in heterologous hosts, particularly Escherichia coli, is a cornerstone of enzymatic apocarotenoid production for research. mdpi.com This approach allows for the controlled production and subsequent optimization of enzymes that are otherwise difficult to source from their native organisms.

Researchers have successfully cloned and expressed the gene for human β-carotene-9',10'-oxygenase in E. coli to produce β-apo-10'-carotenal from β-carotene. nih.gov The optimization of this system involves several key parameters. For instance, studies have shown that the choice of expression vector and host cell can significantly impact enzyme activity. mdpi.com The pBAD expression system, for example, has been reported to yield approximately 20 times higher β-carotene oxygenase (BCO) activity compared to the pET system. mdpi.com

Further optimization efforts focus on the culture and induction conditions. Key variables that are systematically investigated include induction temperature (typically in the range of 15–30°C), the concentration of the inducing agent such as isopropyl β-D-thiogalactoside (IPTG) (ranging from 0.1–0.8 mM), induction time (6–16 hours), and the supplementation of cofactors like Fe²⁺. nih.gov The physical conditions of the culture, such as pH and the presence of detergents to form micelles for the solubilization of the hydrophobic β-carotene substrate, are also critical. For the human β-carotene-9',10'-oxygenase expressed in E. coli, optimal conditions were determined to be a pH of 8.0, a temperature of 37°C, and the use of Tween 40 as a detergent. researchgate.netnih.gov Under these optimized conditions, a production of 43 mg/L of β-apo-10'-carotenal was achieved after 21 hours, with a 14% conversion rate from β-carotene. researchgate.netnih.gov

The solubility of the recombinant enzyme is another major challenge. To improve the solubility of some carotenoid oxygenases, chaperonin genes like groEL and groES can be co-transformed into the E. coli host. nih.gov Additionally, modifications at the N-terminus of the apo-enzyme have been shown to increase the yield and purity of the final holo-enzyme. nih.gov

**Table 1: Optimization Parameters for Recombinant Enzyme Expression in *E. coli***

Parameter Investigated Range/Options Optimal Value/Condition (Example) Reference
Expression System pET, pBAD pBAD system showed higher activity mdpi.com
Host Strain E. coli BL21(DE3), Top 10 BL21(DE3) for expression nih.gov
Induction Temperature 15–30°C 37°C nih.govnih.gov
Inducer Concentration (IPTG) 0.1–0.8 mM 0.2 mM nih.gov
Induction Time 6–16 hours 21 hours nih.govnih.gov
pH 7.4–10.5 8.0 mdpi.comnih.gov
Detergent Tween 20, Tween 40 2.4% Tween 40 mdpi.comnih.gov
Substrate Concentration Varied 300 mg/L β-carotene nih.gov
Solubility Enhancement Co-expression of chaperonins pGro7 plasmid (groEL/groES) nih.gov

Biotransformation of Beta-Carotene by Specific Carotenoid Oxygenases

The core of enzymatic production lies in the biotransformation of β-carotene by specific carotenoid oxygenases. mdpi.com In vertebrates, two main types of these enzymes have been identified: β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2). mdpi.commdpi.com

BCO2 is the enzyme responsible for the eccentric cleavage of β-carotene at the 9',10' double bond, which yields this compound and β-ionone. mdpi.commdpi.com This is in contrast to BCO1, which performs a central cleavage at the 15,15' double bond to produce two molecules of retinal. mdpi.commdpi.com BCO2 has been found in a variety of organisms, including animals, plants, and fungi. mdpi.com

The biotransformation process typically involves incubating the purified recombinant BCO2 enzyme, or whole E. coli cells expressing the enzyme, with β-carotene. Due to the lipophilic nature of β-carotene, the reaction is usually carried out in an aqueous system containing detergents or organic solvents to create micelles, which enhance substrate availability to the enzyme. nih.gov Toluene has been identified as an effective organic solvent for this purpose. nih.gov

The specificity of different carotenoid oxygenases varies. While BCO2 from many sources reliably cleaves the 9',10' bond of β-carotene, other carotenoid cleavage dioxygenases (CCDs) from plants can exhibit a more relaxed substrate and cleavage site specificity. kaust.edu.sa For example, CCD7 from Arabidopsis also catalyzes the cleavage of β-carotene at the 9',10' position to produce this compound and β-ionone. oup.com Furthermore, some CCDs can cleave apocarotenal (B190595) products themselves. For instance, AtCCD4 from Arabidopsis can cleave β-apo-10'-carotenal at the C9-C10 double bond. oup.com This highlights the importance of selecting an enzyme with the desired specificity for producing a particular apocarotenal.

Organic Synthesis Approaches in Laboratory Settings

While enzymatic methods are gaining prominence, traditional organic synthesis remains a vital tool for producing this compound and its derivatives, especially for creating analogs not found in nature or when larger quantities are required.

Chemical Oxidation from Beta-Carotene

One of the most direct chemical methods for synthesizing this compound is through the controlled oxidation of β-carotene. smolecule.com This process mimics the natural enzymatic cleavage but uses chemical oxidizing agents instead of enzymes.

Various oxidizing agents can be employed, and the reaction conditions must be carefully controlled to achieve cleavage at the desired 9',10' position and to avoid over-oxidation or cleavage at other double bonds along the polyene chain. mdpi.com For example, oxidation of β-carotene with potassium permanganate (B83412) has been used to produce seco-β-apo-8'-carotenal, demonstrating that specific reagents can lead to different cleavage products. nih.gov The generation of various β-apocarotenals can occur through the chemical oxidation of different double bonds in the β-carotene molecule. mdpi.com

Targeted Synthesis Utilizing Wittig Reactions or Grignard Compounds

For more precise and versatile synthesis of this compound and its derivatives, multi-step organic synthesis strategies are employed, often utilizing classic carbon-carbon bond-forming reactions like the Wittig reaction and Grignard reactions. smolecule.com

The Wittig reaction is a powerful tool for forming alkenes and is particularly useful in constructing the polyene chain of carotenoids and apocarotenoids. gaylordchemical.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. gaylordchemical.com In the context of apocarotenal synthesis, this could involve reacting a smaller, functionalized phosphonium (B103445) salt with an appropriate aldehyde to build up the carbon skeleton. For instance, the synthesis of 9Z-β-carotene has been achieved through a Wittig reaction between a C10-phosphonium salt and 9Z-β-apo-8'-carotenal. nih.gov Similarly, the synthesis of a C13 ketone, another apocarotenoid, was achieved via a Wittig reaction with β-ionylideneacetaldehyde (BIA). nih.gov

Grignard reagents (R-Mg-X) are another class of essential organometallic compounds used for creating new carbon-carbon bonds. wikipedia.org They react as nucleophiles, adding to carbonyl groups of aldehydes, ketones, and esters. organic-chemistry.org In the synthesis of apocarotenoids, a Grignard reaction can be used to extend a carbon chain. For example, the synthesis of para-phenolic 12'-apo-β-carotenals involves a Grignard reaction where vinyl magnesium bromide is used to extend an aldehyde chain, forming a key polyene intermediate.

These methods offer the flexibility to introduce various functional groups and to construct a wide array of apocarotenoid derivatives for research purposes.

Synthesis of Isotope-Labeled Compounds for Metabolic Tracing

Understanding the metabolic fate of this compound and other apocarotenoids within biological systems is crucial for elucidating their physiological roles. mdpi.com The synthesis of isotope-labeled versions of these compounds is an indispensable tool for such metabolic tracing studies. escholarship.orgwiley.com

By incorporating stable isotopes like ¹³C or deuterium (B1214612) (²H) into the molecular structure of an apocarotenal, researchers can track its absorption, distribution, and conversion into other metabolites in vivo without the need for invasive procedures. escholarship.orgwiley.com For example, a study utilized [¹³C-10]-β-carotene to follow the formation and absorption of β-apocarotenoids in humans. mdpi.com Similarly, ¹³C-labeled 9-cis-β-apo-10'-carotenal was supplied to rice seedlings to trace its metabolism. kaust.edu.sa

The synthesis of these labeled compounds generally follows the same organic synthesis pathways as their unlabeled counterparts, such as Wittig or Grignard reactions, but utilizes starting materials that are enriched with the desired isotope. The position of the label is strategically chosen to allow for the tracking of specific parts of the molecule through metabolic transformations. The analysis of biological samples from these studies, typically using techniques like mass spectrometry, allows for the detection and quantification of the labeled compound and its metabolites, providing invaluable insights into carotenoid and apocarotenoid metabolism.

Future Directions in 10 Apo Beta Carotenal Research

Elucidation of Undefined Metabolic Pathways and Enzymes

The metabolic conversion of 10'-Apo-beta-carotenal is a critical area requiring deeper exploration. While it is known to be produced from the cleavage of β-carotene by the enzyme β-carotene-9',10'-dioxygenase (BCO2), the subsequent steps in its metabolic pathway are not fully defined. mdpi.comnih.govnih.gov Research indicates that this compound can be further metabolized into other compounds. smolecule.com For instance, studies in Caco-2 intestinal cells have shown its rapid uptake and conversion into metabolites such as 5,6-epoxy-β-apo-10′-carotenol and a dihydro-β-apo-10′-carotenol. researchgate.net

Further research should focus on identifying all the enzymes involved in these transformations. While some studies suggest the involvement of dioxygenases like all-trans-10'-apo-beta-carotenal 13,14-cleaving dioxygenase, the complete enzymatic machinery is yet to be characterized. smolecule.comwikipedia.org It is also important to determine whether the enzymes responsible for metabolizing other apocarotenoids and retinoids are also involved in the metabolism of this compound. mdpi.com Understanding these pathways is crucial as the resulting metabolites may possess unique biological activities. smolecule.com

Comprehensive Characterization of Signaling Networks

The potential for this compound to act as a signaling molecule is a promising area of future research. Apocarotenoids, in general, are recognized for their roles in cellular signaling. smolecule.commdpi.com Some β-apocarotenoids have been shown to modulate retinoid metabolism and signaling by acting as antagonists to retinoid receptors. mdpi.com

Future investigations should aim to comprehensively map the signaling networks influenced by this compound. This includes identifying the specific receptors it may bind to and the downstream signaling cascades it activates or inhibits. Research should explore its potential to regulate gene expression and influence cellular processes. Given that other apocarotenoids have been implicated in transcriptional regulation, it is plausible that this compound has similar functions that warrant detailed investigation. nih.gov

Investigation of Stereoisomer-Specific Biological Activities

This compound can exist in different geometric forms, known as stereoisomers (e.g., all-trans and various cis isomers). nih.govnih.gov It is critical to understand that these different isomers may exhibit distinct biological activities. For example, studies on other carotenoids and their derivatives have shown that the biological actions can be highly dependent on their specific isomeric form. nih.gov

Advanced Analytical Method Development for Complex Biological Matrices

The accurate and sensitive detection of this compound and its metabolites in complex biological samples like plasma, tissues, and cells is fundamental to advancing research in this field. nih.govresearchgate.net Current methods often rely on High-Performance Liquid Chromatography (HPLC), but there is a continuous need for more advanced and sensitive analytical techniques. nih.goviacmcolor.org

Future efforts should focus on developing and validating sophisticated analytical methods, such as those combining liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov These methods offer higher specificity and lower limits of detection, which are crucial for quantifying the often low concentrations of apocarotenoids in biological systems. researchgate.netnih.gov The development of standardized extraction procedures and the availability of certified reference standards for this compound and its key metabolites are also essential to ensure the accuracy and comparability of data across different studies. food.gov.uk

Q & A

Q. How should researchers address ethical and logistical challenges in animal studies involving 10’-Apo-beta-carotenal?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Justify sample sizes via power analysis and minimize animal use via longitudinal sampling. Include sham-treated controls to isolate compound-specific effects .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in 10’-Apo-beta-carotenal toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can machine learning enhance the prediction of 10’-Apo-beta-carotenal interactions with cellular receptors?

  • Methodological Answer : Train models on curated datasets of ligand-receptor binding affinities. Use molecular docking simulations to generate features (e.g., binding energy, hydrophobic interactions). Validate predictions with surface plasmon resonance (SPR) assays .

Gaps and Future Directions

What unresolved questions exist about the transport mechanisms of 10’-Apo-beta-carotenal across cellular membranes?

  • Methodological Answer : Investigate carrier-mediated vs. passive diffusion using polarized cell monolayers (e.g., Caco-2). Apply inhibitors of lipid transporters (e.g., SR-B1) and quantify apical-to-basal flux via LC-MS .

Q. How can multi-omics approaches advance understanding of 10’-Apo-beta-carotenal’s role in oxidative stress modulation?

  • Methodological Answer : Integrate transcriptomics (RNA-seq of antioxidant genes), proteomics (SOD/CAT enzyme levels), and metabolomics (lipid peroxidation markers). Use pathway enrichment tools (e.g., GSEA) to identify convergent networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.